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Compound of Interest

Compound Name: 2-iodo-5-(trifluoromethyl)aniline

Cat. No.: B011494 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-iodo-5-
(trifluoromethyl)aniline, a key intermediate in pharmaceutical and materials science research.

This document is intended for researchers, scientists, and drug development professionals,

offering a centralized resource for the compound's nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary
2-iodo-5-(trifluoromethyl)aniline is an aromatic compound of significant interest due to its

unique substitution pattern, which imparts specific chemical reactivity and physical properties.

Accurate and detailed spectral data are crucial for its identification, purity assessment, and the

elucidation of reaction mechanisms. This guide presents available ¹H and ¹³C NMR data,

outlines expected IR absorption bands, and discusses probable mass spectrometry

fragmentation patterns. Detailed experimental protocols for acquiring such data are also

provided to ensure reproducibility and accuracy in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for
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2-iodo-5-(trifluoromethyl)aniline.

¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.74 d 8.4 H-3

6.94 d 2.0 H-6

6.70 dd 8.0, 2.0 H-4

4.30 s -NH₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

147.3 C-1

139.7 C-3

132.0 (q) C-5

123.8 (q, J = 272.0 Hz) -CF₃

119.5 C-4

114.9 C-6

85.5 C-2

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data
Experimental IR spectral data for 2-iodo-5-(trifluoromethyl)aniline was not available in the

reviewed sources. However, based on the functional groups present in the molecule, the

following characteristic absorption bands are expected:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3500-3300 N-H stretch Primary amine (-NH₂)

1650-1580 N-H bend Primary amine (-NH₂)

1600-1450 C=C stretch Aromatic ring

1350-1150 C-N stretch Aromatic amine

1300-1100 C-F stretch Trifluoromethyl (-CF₃)

800-600 C-I stretch Iodo group

Mass Spectrometry (MS) Data
Specific experimental mass spectrometry data for 2-iodo-5-(trifluoromethyl)aniline could not

be located. The molecular weight of 2-iodo-5-(trifluoromethyl)aniline is 287.02 g/mol . In a

mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 287.

Expected Fragmentation Pattern
The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of Iodine: A prominent fragment would be expected from the loss of the iodine atom (I•),

resulting in a fragment ion at m/z 160.

Loss of Trifluoromethyl Group: Cleavage of the C-CF₃ bond could lead to the loss of a

trifluoromethyl radical (•CF₃), yielding a fragment at m/z 218.

Loss of HCN: A common fragmentation pathway for anilines involves the loss of hydrogen

cyanide (HCN) from the aromatic ring, which could occur from various fragments.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described

above for aniline derivatives.

NMR Spectroscopy
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Sample Preparation:

Dissolve 5-10 mg of the purified 2-iodo-5-(trifluoromethyl)aniline in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆)).

Ensure the sample is fully dissolved before transferring the solution to an NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 300-600 MHz NMR spectrometer.

Nuclei: ¹H and ¹³C.

Temperature: 25 °C.

¹H NMR Parameters:

Pulse Sequence: Standard single pulse.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-5 s.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single pulse.

Number of Scans: 1024 or more.

Relaxation Delay: 2 s.

Data Processing:

Apply Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.
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Reference the spectra to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

IR Spectroscopy (FTIR)
Sample Preparation:

KBr Pellet (for solid samples): Mix a small amount of the sample with dry potassium bromide

(KBr) powder and press it into a transparent disk.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the

ATR crystal.

Instrumentation and Data Acquisition:

Spectrometer: FTIR spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

Record the spectrum.

Perform a background subtraction using a spectrum of the empty sample holder or the clean

ATR crystal.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol

or acetonitrile.

For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to

promote protonation for positive ion mode.
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Instrumentation and Data Acquisition:

Mass Spectrometer: Typically an ESI-MS coupled with a liquid chromatograph (LC-MS) or a

gas chromatograph (GC-MS) with an appropriate ionization source (e.g., electron impact).

Ionization Mode: Positive or negative ion mode. For anilines, positive mode ([M+H]⁺) is

common in ESI.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Acquire the mass spectrum over a relevant m/z range.

Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-iodo-5-
(trifluoromethyl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b011494#spectral-data-for-2-iodo-5-trifluoromethyl-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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